tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1361114-97-7
VCID: VC2706422
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate

CAS No.: 1361114-97-7

Cat. No.: VC2706422

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate - 1361114-97-7

Specification

CAS No. 1361114-97-7
Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
Standard InChI Key UZBMELGLWLHOPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N

Introduction

Structural Characteristics and Chemical Properties

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is a chemical compound that contains several key structural features: a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position, a 2-aminopyridine moiety at the 4-position of the pyridine ring, and an ethyl linker connecting these two structural components. The compound shares structural similarities with tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate (CAS: 781649-86-3), though with distinct differences in substitution pattern and connectivity .

The estimated physicochemical properties of this compound are presented in Table 1:

PropertyEstimated Value/Description
Molecular FormulaC17H26N4O2
Molecular WeightApproximately 318.42 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityExpected to be soluble in organic solvents (DCM, CHCl3, DMSO); limited water solubility
Functional GroupsCarbamate (Boc group), primary amine, pyridine ring
StabilityGenerally stable under standard conditions; sensitive to strong acids

The presence of the Boc protecting group serves as a crucial feature for synthetic applications, allowing selective modifications at other reactive sites while temporarily masking the reactivity of the piperidine nitrogen. This protection strategy is widely employed in multi-step syntheses of complex molecules with pharmaceutical potential .

Applications in Medicinal Chemistry and Drug Discovery

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate has several potential applications in medicinal chemistry and drug discovery:

As a Synthetic Intermediate

The compound may serve as a valuable synthetic intermediate in the preparation of more complex bioactive molecules. The presence of the Boc protecting group allows for selective modifications at other reactive sites, with subsequent deprotection unveiling the piperidine nitrogen for further functionalization. This synthetic versatility makes it a potentially useful building block for constructing diverse chemical libraries for biological screening.

As a Pharmacophore Template

The structural arrangement of the piperidine and aminopyridine components connected by an ethyl linker creates a defined three-dimensional architecture that could serve as a template for designing compounds with specific pharmacophoric requirements. Systematic modifications of this template could enable the development of structure-activity relationships to optimize biological activity and selectivity.

In Fragment-Based Drug Discovery

The core structure of this compound could be utilized in fragment-based drug discovery approaches, where relatively small molecular fragments are identified as binding to target proteins and subsequently elaborated to develop more potent and selective ligands. The combination of the piperidine and aminopyridine moieties represents a fragment with potential to interact with various protein binding sites.

Analytical Methods for Characterization

Comprehensive characterization of tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate would require a combination of analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. Expected key signals in the 1H NMR spectrum would include:

  • tert-butyl group (singlet at approximately 1.4-1.5 ppm)

  • Piperidine ring protons (multiple signals between 1.1-4.1 ppm)

  • Ethyl linker protons (typically appearing as multiplets)

  • Pyridine ring protons (aromatic region, approximately 6.5-8.5 ppm)

  • Amino group protons (broad signal, variable position)

For the related compound tert-Butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate, the 1H NMR data showed characteristic signals at δ 4.04 (m, 2H), 2.73 (m, 2H), 1.99 (d, 2H), 1.77 (m, 1H), 1.67 (m, 2H), 1.44 (s, 9H), and 1.10 (m, 2H) .

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and fragmentation pattern. For tert-Butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate, MS (ES+) showed 258 (M+1) , while the predicted molecular weight for tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate would be approximately 318.42 g/mol.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be employed for purity assessment and reaction monitoring. These techniques would also be valuable for comparing the compound with structurally related analogs.

Future Research Directions

Several promising research directions can be identified for tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate:

Comprehensive Characterization Studies

Full physicochemical characterization would establish baseline properties for structure-activity relationship studies and provide reference data for future investigations.

Biological Activity Screening

Screening against a diverse panel of biological targets would help identify potential therapeutic applications. The compound's structural features suggest possible activity in areas such as enzyme inhibition, receptor modulation, or involvement in various signaling pathways.

Derivative Synthesis and Structure-Activity Relationships

Development of a library of structural analogs through systematic modifications would enable structure-activity relationship studies. These modifications could include:

  • Variations in the linker length between the piperidine and pyridine moieties

  • Substitutions on the pyridine ring

  • Modifications of the 2-amino group

  • Alternative protecting groups or deprotection to reveal the piperidine nitrogen

Table 2: Priority Areas for Future Research

Research PrioritySpecific InvestigationsExpected Outcomes
Synthetic MethodologyDevelopment of efficient, scalable synthesisImproved access to the compound and derivatives
Biological ScreeningTesting against enzyme panels, receptor binding assaysIdentification of potential therapeutic targets
Structure-Activity RelationshipsSystematic modification of key structural elementsUnderstanding of pharmacophore requirements
Computational ModelingConformational analysis, docking studiesInsight into binding modes and target interactions
Formulation StudiesSolubility enhancement, stability testingDevelopment of viable pharmaceutical formulations

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